Phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 7-phenylbicyclo[311]heptane-6-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tricyclo[4.1.0.02,7]heptane and 1-phenyltricyclo[4.1.0.02,7]heptane.
Final Steps: The resulting intermediates are then subjected to further reactions to introduce the phenyl and carboxylate groups, forming the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Reagents like halogens (e.g., Cl_2, Br_2) and nucleophiles (e.g., NH_3, OH^-) are typical in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:
Organic Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic systems.
Medicinal Chemistry:
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism by which phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure may allow for specific binding interactions, influencing biological pathways and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenylbicyclo[3.1.1]heptane-6-carboxylic acid
- 7-Methylbicyclo[3.1.1]heptane-6-carboxylate
Uniqueness
Phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate is unique due to its dual phenyl groups and carboxylate functionality, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H20O2 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C20H20O2/c21-20(22-15-10-5-2-6-11-15)19-16-12-7-13-17(19)18(16)14-8-3-1-4-9-14/h1-6,8-11,16-19H,7,12-13H2 |
InChI Key |
ISDQMZMQSOAYDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1)C2C(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.